2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol is an organic compound characterized by a pyrazole ring substituted with three methyl groups and an ethanol group
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds, it can be inferred that the compound may interfere with the life cycle of the leishmania and plasmodium parasites .
Pharmacokinetics
The compound’s molecular weight (15421) and its solid physical form suggest that it may have good bioavailability .
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
Action Environment
The compound is recommended to be stored in a dry room temperature environment, suggesting that moisture and temperature may affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 3,4,5-trimethyl-1H-pyrazole, which can be synthesized from acetylacetone and hydrazine hydrate under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkylating agent, such as ethylene oxide, in the presence of a base like potassium carbonate. This step introduces the ethanol group to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde or 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethane.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)ethanol: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol: Contains fewer methyl groups, which may affect its steric and electronic properties.
2-(4-methyl-1H-pyrazol-1-yl)ethanol: The position of the methyl group can influence the compound’s reactivity and interactions.
Uniqueness
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol is unique due to the presence of three methyl groups on the pyrazole ring, which can significantly impact its chemical behavior and potential applications. The specific arrangement of these groups can enhance its stability, reactivity, and binding properties compared to similar compounds.
Biological Activity
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article explores the biological activity of this compound through a review of relevant literature, synthesis methods, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring substituted with three methyl groups and an ethanol moiety. This configuration enhances its solubility and bioavailability, which are critical factors in drug development.
Biological Activity
Research indicates that pyrazole derivatives exhibit a range of biological activities:
- Anti-inflammatory Effects : Compounds in this class have shown the ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Analgesic Properties : Several studies have highlighted the analgesic effects of pyrazole derivatives, indicating their potential use in pain management therapies .
- Antitumor Activity : Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them candidates for anticancer drug development .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Activity Type | Mechanism of Action | References |
---|---|---|
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
Analgesic | Modulation of pain pathways | |
Antitumor | Induction of apoptosis in cancer cells |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory and cancer pathways. For instance, related pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and various kinases involved in tumor growth .
- Receptor Binding : The structural characteristics allow for binding to receptors that modulate pain and inflammation. This interaction can lead to a decrease in pain perception and inflammation.
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:
- Anti-inflammatory Study : A study demonstrated that a related pyrazole compound significantly reduced inflammation in animal models by downregulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Antitumor Efficacy : In vitro studies showed that another pyrazole derivative exhibited cytotoxicity against human colon carcinoma cells with an IC50 value indicating effective growth inhibition .
- Analgesic Activity : Research indicated that certain pyrazole derivatives effectively reduced pain responses in rodent models through central nervous system mechanisms .
Synthesis Methods
Various synthetic routes have been developed for producing this compound:
- Condensation Reactions : The synthesis often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions.
- One-Pot Synthesis : Recent advancements have introduced one-pot synthesis methods that simplify the production process while maintaining high yields .
Properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h11H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPHJXHXIBPQFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.